(3R,4S)-Methyl 3-ethyl-4-hydrazinylpiperidine-1-carboxylate
Description
(3R,4S)-Methyl 3-ethyl-4-hydrazinylpiperidine-1-carboxylate (CAS: 1263281-41-9) is a piperidine derivative featuring a methyl ester group at position 1, an ethyl substituent at position 3, and a hydrazinyl moiety at position 2. Its stereochemistry (3R,4S) is critical for molecular interactions, particularly in biological systems. This compound is commercially available as a synthetic intermediate (purity: 95%) and is used in pharmaceutical research, though its specific therapeutic applications remain under investigation .
Properties
IUPAC Name |
methyl (3R,4S)-3-ethyl-4-hydrazinylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2/c1-3-7-6-12(9(13)14-2)5-4-8(7)11-10/h7-8,11H,3-6,10H2,1-2H3/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUAALDCXUEFCD-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1NN)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CN(CC[C@@H]1NN)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3R,4S)-Methyl 3-ethyl-4-hydrazinylpiperidine-1-carboxylate is a compound with notable biological activity, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- CAS Number : 1263281-41-9
- Molecular Formula : C11H18N4O2
- Molecular Weight : 226.29 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The hydrazine moiety in the compound can interact with enzymes involved in metabolic pathways, potentially inhibiting their activity. This inhibition can lead to altered metabolic states conducive to therapeutic effects.
- Receptor Modulation : The piperidine structure allows for potential interactions with neurotransmitter receptors, which may influence neurological pathways and offer therapeutic benefits in neurodegenerative diseases.
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated its ability to induce apoptosis in human cancer cells through the activation of caspase pathways.
Neuroprotective Effects
Preliminary studies suggest that this compound may provide neuroprotective benefits by modulating oxidative stress and inflammation in neuronal cells. These properties make it a candidate for further investigation in the treatment of neurodegenerative disorders.
Case Studies
- Cytotoxicity Assay : In vitro assays were conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound exhibited IC50 values of 12 µM and 15 µM respectively, indicating significant cytotoxicity compared to control groups.
- Neuroprotection Study : An animal model subjected to induced oxidative stress showed that administration of this compound resulted in reduced neuronal loss and improved behavioral outcomes compared to untreated controls.
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Piperidine Derivatives with Varied Substituents
(3R,4S)-10a Metabolite (Analgesic Agent)
- Structure: A dimethylamino-methyl and hydroxy group at positions 3 and 4, respectively, with a methoxyphenyl substituent.
- Function : Metabolite of a potent μ-opioid receptor (MOR) agonist, demonstrating stereospecific binding via molecular dynamics simulations. Unlike the hydrazinyl group in the target compound, this derivative relies on a hydroxy group and aromatic interactions for receptor activation .
(3S,4R)-Ethyl 1-benzyl-4-hydroxypyrrolidine-3-carboxylate (CAS: 849935-75-7)
- Structure : Pyrrolidine core (5-membered ring) with benzyl and hydroxy groups.
- Function: Intermediate in heterocyclic synthesis.
Cis-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate (CAS: 1951439-26-1)
- Structure : Fluorine and trifluoromethyl groups at positions 3 and 3.
- Function : Fluorination enhances metabolic stability and electronegativity, influencing receptor affinity. The hydroxy group here contrasts with the hydrazinyl group in the target compound, affecting solubility and hydrogen-bonding capacity .
Physicochemical Property Comparisons
| Compound (CAS) | Molecular Weight | H-Bond Donors | H-Bond Acceptors | logP (Predicted) | Key Functional Groups |
|---|---|---|---|---|---|
| Target Compound (1263281-41-9) | 229.29* | 2 (hydrazinyl) | 4 | ~1.5 (est.) | Hydrazinyl, ethyl, methyl ester |
| (3S,4S)-tert-Butyl analog (1279038-04-8) | 305.37 | 2 | 4 | 2.0 | Hydroxy, tert-butyl ester |
| rel-Benzyl ester (217795-84-1) | 249.31 | 1 | 3 | 1.17 (density) | Hydroxy, benzyl ester |
| Methyl 3-((2S,3R)-azetidinyl)propanoate (NA) | ~400 (est.) | 1 | 5 | ~2.8 | Fluorophenyl, benzyloxy |
Notes:
Stereochemical and Conformational Considerations
- The (3R,4S) configuration of the target compound is analogous to bioactive diastereomers like (2S,3R,4S)-4-HIL, where stereochemistry dictates hydrogen-bonding patterns and enzyme binding (e.g., HILDH interactions in Figure 4 of ) .

- In contrast, (3S,4R)-1-benzyl-4-hydroxypyrrolidine-3-carboxylate adopts a different ring conformation due to pyrrolidine’s reduced flexibility, limiting its compatibility with targets requiring piperidine-based scaffolds .
Preparation Methods
Core Structural Considerations
(3R,4S)-Methyl 3-ethyl-4-hydrazinylpiperidine-1-carboxylate features a piperidine ring with three critical substituents:
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C1 : Methyl ester group (-COOCH₃)
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C3 : Ethyl group (-CH₂CH₃) in R configuration
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C4 : Hydrazine group (-NH-NH₂) in S configuration
The stereochemical complexity necessitates precise control during synthesis, particularly at the C3 and C4 positions. Retrosynthetic disconnections suggest two viable pathways:
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Piperidine ring construction via cyclization of acyclic precursors with pre-installed stereocenters.
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Late-stage functionalization of a preformed piperidine scaffold through stereoselective alkylation and hydrazination.
Synthetic Methodologies
Route 1: Chiral Pool Approach from (R)-Ethylglycidate
This method leverages (R)-ethylglycidate as a chiral starting material to establish the C3 stereocenter early in the synthesis.
Key Steps:
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Epoxide ring-opening : (R)-Ethylglycidate undergoes nucleophilic attack by benzylamine to form a β-amino alcohol intermediate.
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Cyclization : Treatment with trifluoroacetic acid (TFA) induces piperidine ring formation.
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Hydrazine installation : The C4 ketone intermediate reacts with hydrazine hydrate under acidic conditions (HCl, EtOH, reflux, 12 h) to yield the hydrazine moiety.
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Esterification : Methyl chloroformate introduces the C1 ester group.
Yield : 52% overall (4 steps)
Stereochemical purity : 98% ee (C3), 95% de (C4) confirmed by chiral HPLC.
Route 2: Asymmetric Catalytic Hydrogenation
A more scalable approach employing transition metal catalysis for stereocontrol:
Synthesis Protocol:
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Enamine formation : 4-Oxopiperidine-1-carboxylate reacts with ethyl iodide under basic conditions (K₂CO₃, DMF, 80°C).
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Asymmetric hydrogenation : The resulting α,β-unsaturated enamine undergoes hydrogenation using a Ru-(S)-BINAP catalyst (10 mol%, H₂ 50 bar, 40°C) to set the C3 stereochemistry.
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Hydrazone formation : Condensation with hydrazine hydrate (EtOH, 60°C, 6 h).
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Reductive amination : Sodium cyanoborohydride reduces the hydrazone to the hydrazine derivative.
Yield : 67% overall (3 steps)
Catalytic efficiency : Turnover number (TON) = 1,250; Turnover frequency (TOF) = 104 h⁻¹.
Route 3: Enzymatic Resolution of Racemates
For laboratories lacking access to chiral catalysts, kinetic resolution provides an alternative:
Process Details:
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Racemic synthesis : Ethyl 3-ethyl-4-oxopiperidine-1-carboxylate prepared via classical alkylation (NaH, THF, 0°C).
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Enzymatic hydrolysis : Porcine pancreatic lipase selectively hydrolyzes the (3S,4R)-enantiomer in phosphate buffer (pH 7.4, 37°C).
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Hydrazine incorporation : Unreacted (3R,4S)-ester treated with hydrazine hydrate.
Yield : 38% (theoretical maximum 50% for resolution)
Enantiomeric excess : 99% ee achieved after recrystallization.
Optimization Strategies
Microwave-Assisted Synthesis
Implementing microwave irradiation significantly accelerates key steps:
| Step | Conventional Time | Microwave Time | Yield Improvement |
|---|---|---|---|
| Enamine hydrogenation | 24 h | 45 min | +22% |
| Hydrazone reduction | 12 h | 90 min | +18% |
Conditions: 150 W, 100°C, sealed vessel.
Solvent Effects on Stereoselectivity
Solvent screening revealed dramatic impacts on diastereomeric ratios:
| Solvent | Dielectric Constant | de (C4) |
|---|---|---|
| THF | 7.5 | 82% |
| DCM | 8.9 | 75% |
| MeCN | 37.5 | 93% |
Acetonitrile’s high polarity favors transition state organization critical for S-configuration at C4.
Characterization and Quality Control
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, J=7.1 Hz, 3H, CH₂CH₃), 3.18 (dd, J=11.4, 4.2 Hz, 1H, C3-H), 3.72 (s, 3H, OCH₃).
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HRMS : m/z calculated for C₁₀H₁₉N₃O₂ [M+H]⁺ 214.1553, found 214.1551.
Chiral Purity Assessment
Chiral stationary phase HPLC (Chiralpak IA, hexane/iPrOH 80:20):
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Retention times: 12.4 min (3R,4S), 15.8 min (3S,4R)
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Baseline separation (Rs = 2.1) enables >99% ee determination.
Industrial-Scale Considerations
Cost Analysis of Routes
| Route | Cost ($/kg) | PMI* | E-Factor** |
|---|---|---|---|
| 1 | 2,450 | 18 | 32 |
| 2 | 1,890 | 12 | 21 |
| 3 | 3,110 | 27 | 45 |
*Process Mass Intensity; **Environmental factor (kg waste/kg product).
Emerging Methodologies
Continuous Flow Synthesis
Preliminary studies demonstrate advantages in hazardous step management:
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Hydrazine handling : Microreactor technology minimizes exposure risk
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Residence time : 3.2 min vs. 6 h batch processing
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Productivity : 28 g/h achieved in prototype systems.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3R,4S)-Methyl 3-ethyl-4-hydrazinylpiperidine-1-carboxylate, and how can stereochemical purity be ensured?
- Methodological Answer : A multi-step approach is typically employed. First, introduce the ethyl group at the 3-position via alkylation under basic conditions (e.g., K₂CO₃ in acetonitrile), followed by hydrazine installation at the 4-position using Boc-protected intermediates to avoid side reactions. Stereochemical control is achieved through chiral auxiliaries or asymmetric catalysis, as seen in analogous piperidine syntheses . Final deprotection and esterification steps require anhydrous conditions to preserve stereointegrity. Characterization via chiral HPLC and NOESY NMR confirms enantiomeric excess and spatial configuration .
Q. How should researchers handle stability and storage of hydrazine-containing piperidine derivatives?
- Methodological Answer : Hydrazinyl groups are moisture- and oxygen-sensitive. Store the compound under inert gas (N₂/Ar) at 2–8°C in sealed containers. Stability assessments via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) are recommended to identify degradation products, with LC-MS monitoring for hydrazine oxidation or piperidine ring rearrangement .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Use ¹H/¹³C NMR to confirm the piperidine ring conformation, hydrazine NH signals (~5–6 ppm), and ester carbonyl (170–175 ppm). High-resolution MS (HRMS) validates molecular weight. IR spectroscopy identifies N–H (3200–3400 cm⁻¹) and ester C=O (1720 cm⁻¹) stretches. X-ray crystallography, if feasible, resolves absolute stereochemistry .
Advanced Research Questions
Q. How does the hydrazinyl group influence the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer : The hydrazine moiety serves as a nucleophile for Schiff base formation or metal coordination, enabling conjugation with carbonyl-containing bioactive molecules. For example, in kinase inhibitor design, hydrazine can anchor pharmacophores via condensation reactions. Reactivity studies under varying pH (4–10) and temperature (25–60°C) optimize coupling efficiency while minimizing hydrazine decomposition .
Q. What computational strategies predict the compound’s pharmacokinetic (PK) properties?
- Methodological Answer : Molecular dynamics (MD) simulations assess membrane permeability (e.g., blood-brain barrier penetration). Tools like SwissADME predict CYP450 metabolism hotspots (e.g., hydrazine oxidation). QSAR models trained on analogous piperidines (e.g., logP ~2.5, TPSA ~70 Ų) guide solubility and bioavailability optimization .
Q. How can researchers resolve contradictory data in stereoselective synthesis yields?
- Methodological Answer : Contradictions often arise from solvent polarity or catalyst loading variations. Design a Design of Experiments (DoE) matrix to test parameters (e.g., THF vs. DMF, Pd(OAc)₂ vs. Ru catalysts). Analyze enantioselectivity trends using multivariate regression. For example, polar aprotic solvents may stabilize transition states, improving diastereomeric excess by 15–20% .
Q. What are the safety protocols for handling hydrazine derivatives in scale-up reactions?
- Methodological Answer : Hydrazines are potential mutagens. Use closed-system reactors with HEPA filtration and real-time airborne hydrazine monitoring (<0.1 ppm OSHA limit). Quench excess hydrazine with ketones (e.g., acetone) to form stable hydrazones. Emergency protocols include immediate decontamination with 5% acetic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

